Nvp-lcq195 - 902156-99-4

Nvp-lcq195

Catalog Number: EVT-278189
CAS Number: 902156-99-4
Molecular Formula: C17H19Cl2N5O4S
Molecular Weight: 460.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NVP-LCQ195, also known as AT9311, is a small molecule heterocyclic compound developed by Novartis Pharma and Astex Therapeutics. [, ] It belongs to a class of compounds known as CDK inhibitors, which are designed to interfere with the activity of CDKs, key regulators of the cell cycle. [] NVP-LCQ195 specifically inhibits CDK1, CDK2, CDK3, CDK5, and CDK9. []

In the context of scientific research, NVP-LCQ195 serves as a valuable tool for investigating the role of CDKs in various cellular processes, particularly in the development and progression of MM. [, ] Its multi-targeted nature allows researchers to study the effects of inhibiting multiple CDKs simultaneously, providing insights into the complex interplay between these kinases in cancer cells.

NVP-AUY922 (Luminespib)

    Compound Description: NVP-AUY922 (Luminespib) is a potent second-generation synthetic inhibitor of heat shock protein 90 (Hsp90). [] It disrupts Hsp90 function, leading to the degradation of client proteins involved in cancer cell growth and survival. [] NVP-AUY922 has shown preclinical activity against multiple myeloma (MM) cells, both as a single agent and in combination with bortezomib. []

Bortezomib (Velcade)

  • Compound Description: Bortezomib (Velcade) is a proteasome inhibitor used in the treatment of multiple myeloma (MM). []

AT9311

  • Compound Description: AT9311 is an alternative designation for the same compound referred to as NVP-LCQ195. [, ]
  • Relevance: AT9311 and NVP-LCQ195 are the same compound, jointly investigated by Novartis (NVP) and Astex Therapeutics (AT). [] The compound's full name is NVP-LCQ195/AT9311, reflecting the collaboration between the two companies. []
Classification

NVP-LCQ195 belongs to the class of small molecule inhibitors and is specifically classified as a cyclin-dependent kinase inhibitor. Its chemical structure includes elements that allow it to interact effectively with the ATP-binding sites of various CDKs, thereby inhibiting their activity .

Synthesis Analysis

The synthesis of NVP-LCQ195 involves several key steps:

  1. Formation of Heterocyclic Core: The initial step typically involves the cyclization of appropriate starting materials under controlled conditions to form a heterocyclic core structure.
  2. Functional Group Modifications: This step includes the introduction of specific functional groups such as chlorides and sulfonamides. These modifications are crucial for enhancing the compound's inhibitory activity and selectivity towards its target kinases.
  3. Optimization for Yield and Purity: While detailed industrial production methods are not widely documented, large-scale synthesis likely follows similar synthetic routes with optimizations aimed at maximizing yield and purity .
Molecular Structure Analysis

NVP-LCQ195 has a complex molecular structure characterized by:

  • Chemical Formula: C17H19Cl2N5O4S
  • Molecular Weight: Approximately 423.33 g/mol
  • Structural Features: The compound features a heterocyclic framework that is essential for its biological activity. The presence of chlorine atoms and a sulfonamide group contributes to its binding affinity and specificity towards CDKs.

The molecular structure allows for effective interaction with the ATP-binding sites of the targeted kinases, which is critical for its function as an inhibitor .

Chemical Reactions Analysis

NVP-LCQ195 can undergo several chemical reactions:

  • Oxidation: Under specific conditions, NVP-LCQ195 can be oxidized to form various oxidized derivatives.
  • Reduction: Reduction reactions can modify certain functional groups within the compound, potentially altering its biological activity.
  • Substitution Reactions: These involve replacing halides or other groups within the molecule to introduce or modify functional groups, which can affect the compound's properties and efficacy.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Mechanism of Action

NVP-LCQ195 exerts its effects primarily through inhibition of cyclin-dependent kinases. The mechanism can be summarized as follows:

  • Target Interaction: It binds to the ATP-binding site of CDK1, CDK2, CDK3, CDK5, and CDK9, effectively blocking their enzymatic activity.
  • Inhibition Potency: The compound demonstrates impressive inhibitory potency with IC50 values ranging from 1 nM to 42 nM against various CDKs. Notably, it inhibits CDK1/cyclin B and CDK2/cyclin A with IC50 values around 2 nM each .
  • Biochemical Pathways Impacted: By inhibiting these kinases, NVP-LCQ195 disrupts critical signaling pathways involved in cell cycle progression and apoptosis, leading to reduced tumor growth and potential therapeutic effects against cancer cells .
Physical and Chemical Properties Analysis

The physical and chemical properties of NVP-LCQ195 include:

These properties are crucial for determining the compound's applicability in laboratory settings and potential therapeutic use .

Applications

NVP-LCQ195 has several significant applications in scientific research:

  • Cancer Research: It serves as a valuable tool compound for studying the inhibition of cyclin-dependent kinases and understanding their role in cell cycle regulation.
  • Biological Studies: Researchers utilize it to elucidate molecular mechanisms underlying cell cycle control and apoptosis.
  • Therapeutic Development: There is ongoing investigation into its potential therapeutic effects against various cancers, particularly multiple myeloma. Its ability to inhibit multiple CDKs makes it a candidate for combination therapies aimed at overcoming drug resistance in cancer treatment .
Introduction to Cyclin-Dependent Kinase Inhibition in Oncology

Cyclin-dependent kinases (CDKs) represent a family of serine/threonine kinases whose aberrant activation is a hallmark of cancer pathogenesis. These enzymes, functioning in complex with cyclin partners, govern critical cellular processes including cell cycle progression, transcriptional regulation, and RNA processing. Dysregulation of CDK activity—through cyclin overexpression, genetic amplification of CDK genes, or loss of endogenous CDK inhibitors (CKIs)—drives uncontrolled proliferation and evasion of apoptosis in malignant cells. Pharmacological inhibition of CDKs has thus emerged as a promising therapeutic strategy, particularly in hematologic malignancies characterized by high proliferative rates and dependencies on specific CDK/cyclin complexes. The development of agents like NVP-LCQ195 exemplifies the pursuit of multi-targeted CDK inhibition to overcome the limitations of selective CDK inhibitors and address the complex redundancy within CDK signaling networks in cancer cells.

CDK Dysregulation in Hematologic Malignancies

CDK dysregulation is pervasive across hematologic cancers, contributing to disease progression, therapeutic resistance, and poor prognosis. In multiple myeloma (MM), for instance, cyclin D genes are frequently translocated or amplified, leading to constitutive activation of CDK4/6 and accelerated G1/S phase transition. Similarly, overexpression of cyclins E and A promotes hyperactivation of CDK2, driving DNA replication and S phase progression. CDK5—traditionally associated with neuronal development—is aberrantly expressed and activated in MM via its p35/p25 regulators, contributing to survival signaling and drug resistance. Beyond cell cycle CDKs, transcriptional CDKs like CDK9 (a component of P-TEFb) are overactive in leukemias and lymphomas, maintaining high levels of anti-apoptotic proteins (e.g., MCL-1) through phosphorylation of RNA polymerase II.

The bone marrow microenvironment further exacerbates CDK dysregulation by providing stromal signals and cytokines (e.g., IL-6, IGF-1) that upregulate cyclin expression and downregulate CKIs like p21 and p27. This creates a protective niche where malignant cells evade conventional therapies. Studies demonstrate that CDK dysregulation patterns correlate with aggressive disease and clinical outcomes. For example, bortezomib-treated MM patients exhibiting high baseline expression of CDK/cyclin-driven transcriptional signatures—including those controlled by MYC, IRF4, and HIF-1α—experience significantly shorter progression-free and overall survival compared to those with low expression.

Table 1: CDK/Cyclin Alterations in Hematologic Malignancies

CDK/Cyclin ComplexAlterationMalignancyFunctional Consequence
CDK4/6-cyclin DOverexpression, gene amplificationMultiple Myeloma, LymphomaRb hyperphosphorylation, E2F activation
CDK2-cyclin E/ACyclin E/A overexpressionAML, Multiple MyelomaS-phase acceleration, replication stress
CDK5-p25/p35p25 overexpressionMultiple MyelomaSurvival signaling, drug resistance
CDK9-cyclin T1Increased activityAML, CLLRNA Pol II activation, anti-apoptotic protein sustainment

Rationale for Multi-Targeted CDK Inhibition Strategies

Single-target CDK inhibitors (e.g., selective CDK4/6 inhibitors) demonstrate clinical efficacy in hormonally driven solid tumors but exhibit limited activity in many hematologic cancers. This limitation stems from several factors:

  • Functional Redundancy: Malignant cells compensate for inhibition of one CDK by upregulating others (e.g., CDK2 activation upon CDK4/6 inhibition).
  • Transcriptional Dependencies: Hematologic cancers rely on transcriptional CDKs (CDK7, CDK9) for maintaining expression of short-lived oncoproteins and anti-apoptotic factors. Selective cell-cycle CDK inhibitors leave these pathways intact.
  • Microenvironment-Induced Resistance: Stromal protection can sustain CDK activity despite targeted inhibition, necessitating broader suppression.

NVP-LCQ195 (also known as AT9311 or LCQ195) embodies the multi-targeted strategy. It is a heterocyclic small molecule inhibitor exhibiting potent activity against CDK1, CDK2, CDK3, and CDK5 at nanomolar concentrations. Biochemical assays reveal IC₅₀ values of 1 nM for CDK5/p25 and CDK5/p35, 2 nM for CDK1/cyclin B and CDK2/cyclin A, 5 nM for CDK2/cyclin E, and 42 nM for CDK3/cyclin E. Critically, it also inhibits CDK9/cyclin T1 (IC₅₀ = 15 nM), a key driver of transcriptional addiction in cancer cells [1] [3] [5].

This broad-spectrum profile translates to profound biological effects in MM cells:

  • Cell Cycle Arrest and Apoptosis: NVP-LCQ195 induces S and G2/M phase arrest at sub-micromolar concentrations (≤ 1 µM), followed by caspase-dependent apoptotic cell death. This occurs even in the presence of protective bone marrow stroma or cytokines.
  • Transcriptional Reprogramming: NVP-LCQ195 globally suppresses oncogenic transcriptional signatures. Key transcription factors essential for MM survival—including MYC, IRF4, HIF-1α, and XBP-1—are downregulated. This is attributed to concurrent inhibition of cell cycle CDKs and CDK9.
  • Overcoming Microenvironment Protection: Unlike selective agents, NVP-LCQ195 disrupts stroma-mediated survival signals and cytokine-induced drug resistance, highlighting the advantage of multi-kinase targeting [3].

Table 2: Biochemical Potency (IC₅₀) of NVP-LCQ195 Against Key CDK Complexes

CDK ComplexIC₅₀ (nM)Primary Cellular Role
CDK5/p251Cell survival, migration
CDK5/p351Cell survival, migration
CDK1/cyclin B2G2/M transition, mitosis
CDK2/cyclin A2S phase progression, DNA replication
CDK2/cyclin E5G1/S transition
CDK9/cyclin T115Transcriptional elongation (RNA Pol II)
CDK3/cyclin E42G1 phase progression (Rb phosphorylation)
CDK6/cyclin D3187G1 phase progression

Live-cell target engagement studies using energy transfer probes confirm that NVP-LCQ195 achieves significant intracellular occupancy across its target CDKs, overcoming the challenge of physiological ATP concentrations that often weaken inhibitor binding in cellular contexts. This intracellular potency is crucial for its efficacy against transcriptional networks [9]. Furthermore, the suppression of a specific "CDK inhibition signature" (genes downregulated by NVP-LCQ195) correlates with improved survival in bortezomib-treated MM patients, validating the clinical relevance of its multi-targeted mechanism [3].

Table 3: Biological Effects of NVP-LCQ195 in Multiple Myeloma Models

EffectConcentration RangeMechanistic InsightClinical Implication
S/G2M Cell Cycle ArrestSub-µM (0.1 - 0.5 µM)Inhibition of CDK1, CDK2, CDK3Halts proliferation of malignant plasma cells
Apoptotic Cell Death0.5 - 2 µMCaspase activation, PARP cleavageDirect anti-tumor efficacy
MYC/IRF4/HIF-1α Suppression0.5 - 1 µMTranscriptional downregulation (CDK9 inhibition?)Counteracts oncogenic drivers & drug resistance
Stroma/cytokine resistance override1 - 2 µMBroad CDK inhibition disrupting survival signalsPotential efficacy in refractory settings

Properties

CAS Number

902156-99-4

Product Name

Nvp-lcq195

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)-1H-pyrazole-5-carboxamide

Molecular Formula

C17H19Cl2N5O4S

Molecular Weight

460.3 g/mol

InChI

InChI=1S/C17H19Cl2N5O4S/c1-29(27,28)24-7-5-10(6-8-24)21-17(26)15-13(9-20-23-15)22-16(25)14-11(18)3-2-4-12(14)19/h2-4,9-10H,5-8H2,1H3,(H,20,23)(H,21,26)(H,22,25)

InChI Key

CCUXEBOOTMDSAM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl

Solubility

Soluble in DMSO

Synonyms

NVP-LCQ-195; NVP-LCQ 195; NVP-LCQ195. LCQ-195; LCQ 195; LCQ195; AT9311; AT-9311; AT 9311.

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.